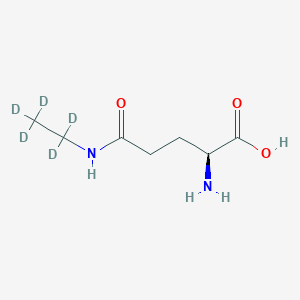
N'-(2-Bromobenzylidene)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208 g/mol It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a cyclohexanecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and cyclohexanecarbohydrazide in the presence of an appropriate solvent, such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound can be purified by recrystallization from ethanol to obtain high-purity crystals .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while condensation reactions can produce new hydrazone compounds.
Scientific Research Applications
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(2-Methoxybenzylidene)cyclohexanecarbohydrazide: Contains a methoxy group instead of bromine.
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Contains two chlorine atoms at different positions on the benzylidene group.
The uniqueness of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
477733-34-9 |
|---|---|
Molecular Formula |
C14H17BrN2O |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17BrN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,18)/b16-10+ |
InChI Key |
AEPVTHYOLAHUJI-MHWRWJLKSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


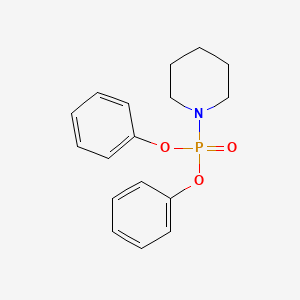
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)



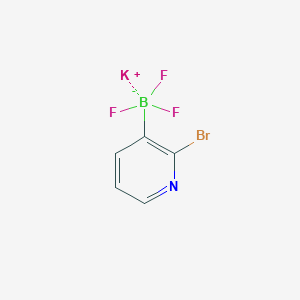

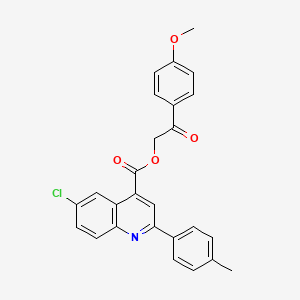
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
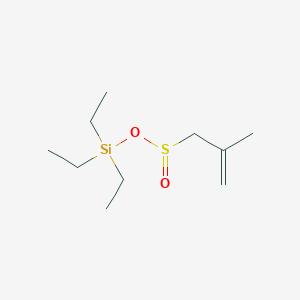
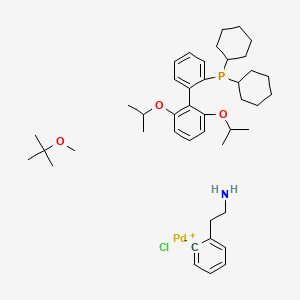
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
